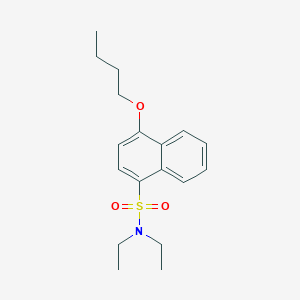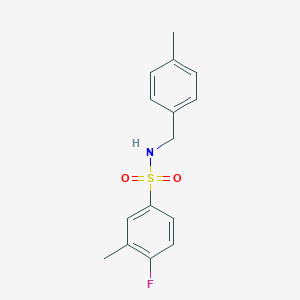
Cambridge id 6399369
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6399369 is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a synthetic small molecule that has been found to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of Cambridge id 6399369 is not fully understood, but it is believed to involve the inhibition of specific cellular signaling pathways. Studies have shown that this compound can inhibit the activity of several key proteins involved in cell growth and survival. Additionally, it has been found to have anti-inflammatory and immunomodulatory properties.
Biochemical and physiological effects:
Cambridge id 6399369 has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. Additionally, it has been found to have anti-inflammatory and immunomodulatory effects. In vivo studies have shown that Cambridge id 6399369 can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cambridge id 6399369 in lab experiments is its versatility. This compound has been found to have potential in a wide range of research areas, making it a valuable tool for researchers. Additionally, the synthetic nature of this compound allows for precise control over its chemical structure and purity. However, one limitation of using Cambridge id 6399369 in lab experiments is its cost. This compound can be expensive to obtain, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving Cambridge id 6399369. One area of research that is currently being explored is the development of more potent and selective analogs of this compound. Additionally, research is being conducted to better understand the mechanism of action of Cambridge id 6399369 and its potential in the treatment of various diseases. Another area of research that is gaining attention is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Overall, the potential of Cambridge id 6399369 in various research areas makes it an exciting area of study for scientists.
In conclusion, Cambridge id 6399369 is a synthetic small molecule that has shown potential in various scientific research applications. Its versatility and potential in the treatment of diseases make it an exciting area of study for scientists. Further research is needed to fully understand the mechanism of action of this compound and its potential in various research areas.
Métodos De Síntesis
The synthesis method for Cambridge id 6399369 involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are not widely available, as it is a proprietary method developed by the manufacturer. However, it is known that the synthesis method involves the use of several chemical reactions and purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
Cambridge id 6399369 has been found to have potential in various scientific research applications. One of the most promising areas of research is in the field of cancer biology. Studies have shown that Cambridge id 6399369 has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Other areas of research that Cambridge id 6399369 has been investigated for include inflammation, immunology, and infectious diseases.
Propiedades
Nombre del producto |
Cambridge id 6399369 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2S |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2,4-dichloro-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
Clave InChI |
SWSNAQIEKPAXDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)




![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

